T-3256336's Balanced cIAP1/XIAP Inhibitory Profile Versus IAP Antagonist Peers
T-3256336 displays a balanced inhibitory profile against cIAP1 (IC50 = 1.3 nM) and XIAP (IC50 = 200 nM), along with cIAP2 (IC50 = 2.2 nM) . In comparison, the clinical-stage IAP antagonist AT-406 exhibits Kis of 1.9 nM for cIAP1 and 66.4 nM for XIAP, representing a weaker relative XIAP affinity . This difference in the relative ratio of cIAP1 to XIAP inhibition could be a key differentiator for researchers investigating mechanisms where dual blockade is required.
| Evidence Dimension | Inhibitory Potency (IC50/Ki) |
|---|---|
| Target Compound Data | cIAP1: 1.3 nM (IC50); cIAP2: 2.2 nM (IC50); XIAP: 200 nM (IC50) |
| Comparator Or Baseline | AT-406: cIAP1 Ki = 1.9 nM; XIAP Ki = 66.4 nM |
| Quantified Difference | T-3256336 exhibits a ~154-fold selectivity for cIAP1 over XIAP, while AT-406 exhibits a ~35-fold selectivity. |
| Conditions | Biochemical binding assays (cell-free systems). |
Why This Matters
For applications requiring robust antagonism of XIAP in addition to cIAP1/2, the relative XIAP potency of T-3256336 versus comparators like AT-406 may influence experimental outcomes and thus procurement decisions.
